Lomofungin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

- In DM1, RNA containing an expanded CUG repeat (CUGexp) forms nuclear foci, sequestering MBNL1 and causing splicing dysregulation .

- However, dilomofungin, despite stronger binding affinity in vitro, induces CUGexp RNA accumulation in cells, affecting RNA turnover. The monomer is more effective at rescuing splicing defects .

Target of Action

Mode of Action

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

Lomofungin has been found to interact with the Muscleblind-like (MBNL) family of proteins . These proteins bind to RNA containing an expanded CUG repeat (CUG exp), which is associated with myotonic dystrophy type 1 (DM1), a neuromuscular disorder . This compound inhibits the binding of MBNL1 to CUG exp, which has been shown to restore splicing regulation and correct phenotypes in DM1 models .

Cellular Effects

In cellular contexts, this compound has been shown to have distinct effects. It has been found to increase diffuse nucleoplasmic staining for MBNL1 in cells expressing CUG exp, suggesting a partial alleviation of MBNL1 sequestration . Its dimer, dithis compound, while more potent in inhibiting MBNL1-CUG exp binding, leads to a large increase of CUG exp RNA in nuclear foci due to reduced turnover of the CUG exp transcript .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MBNL1 and CUG exp RNA. This compound undergoes spontaneous dimerization in DMSO, producing dithis compound, which inhibits MBNL1-CUG exp binding 17-fold more potently than this compound itself . This leads to an increase of CUG exp RNA in nuclear foci due to reduced turnover of the CUG exp transcript .

Temporal Effects in Laboratory Settings

It has been observed that this compound can undergo spontaneous dimerization in DMSO to form dithis compound . This process influences the compound’s activity, as dithis compound is more potent in inhibiting MBNL1-CUG exp binding but also leads to an increase of CUG exp RNA in nuclear foci .

Metabolic Pathways

It is known that this compound is a phenazine compound, and phenazines are produced by pathways that branch from chorismate as a common precursor .

Transport and Distribution

Given its interaction with MBNL1 and CUG exp RNA, it is likely that it is involved in nuclear processes .

Subcellular Localization

Given its interaction with MBNL1 and CUG exp RNA, it is likely that it is localized in the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: Lomofungin is synthesized by Streptomyces lomondensis through a biosynthetic pathway involving the core phenazine biosynthesis gene cluster lphzGFEDCB . The process begins with shikimic acid, which is converted into intermediates containing a phenazine nucleus . The gene lomo10, encoding a flavin-dependent monooxygenase, is responsible for the hydroxylation of this compound at its C-7 position .

Industrial Production Methods: Industrial production of this compound involves the optimization of fermentation conditions and overexpression of regulatory genes in Streptomyces lomondensis . The strain is cultivated in a controlled environment to maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions: Lomofungin undergoes various chemical reactions, including hydroxylation and dimerization. The hydroxylation at the C-7 position is catalyzed by the flavin-dependent monooxygenase encoded by lomo10 . Additionally, this compound can spontaneously dimerize in dimethyl sulfoxide (DMSO), forming dithis compound .

Common Reagents and Conditions:

Hydroxylation: Flavin-dependent monooxygenase, compound A, and E.

Dimerization: Dimethyl sulfoxide (DMSO).

Major Products:

Hydroxylation: this compound.

Dimerization: Dithis compound.

Scientific Research Applications

Lomofungin has a wide range of scientific research applications due to its antimicrobial properties. It has been studied for its potential use in treating myotonic dystrophy type 1 by inhibiting MBNL1-CUG RNA binding . Additionally, this compound has shown promise as an inhibitor of botulinum neurotoxin light chain protease and as a potential therapeutic for HIV-1 replication . Its broad-spectrum activity makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

Lomofungin is unique among phenazine antibiotics due to its broad-spectrum activity and specific mechanism of action. Similar compounds include:

Phenazine-1-carboxylic acid (PCA): A simple phenazine compound with antimicrobial properties.

1-Hydroxyphenazine: Another phenazine derivative with antimicrobial activity.

Phenazine-1-carboxamide: Known for its antimicrobial properties.

Pyocyanin: A blue-green pigment with antimicrobial activity.

This compound’s ability to inhibit RNA synthesis and its broad-spectrum activity distinguish it from these similar compounds.

Properties

CAS No. |

26786-84-5 |

|---|---|

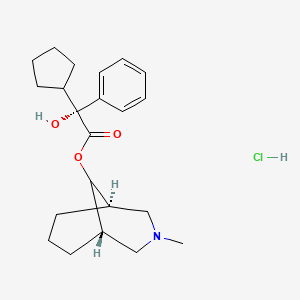

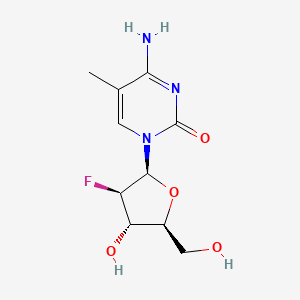

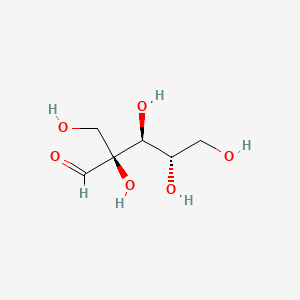

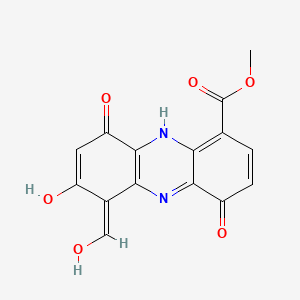

Molecular Formula |

C15H10N2O6 |

Molecular Weight |

314.25 g/mol |

IUPAC Name |

methyl (6E)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |

InChI |

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5- |

InChI Key |

YDXARWIJAYOANV-ALCCZGGFSA-N |

SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

Isomeric SMILES |

COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C/O)O)C(=O)C=C1 |

Canonical SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lomofungin; NSC 106995; NSC-106995; NSC106995; U-24,792; U 24,792; U24,792; U 24792; U-24792; U24792; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.